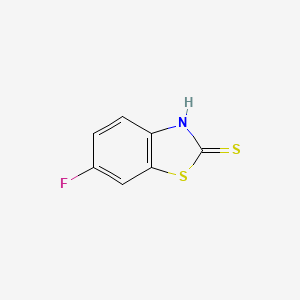

6-Fluoro-2-mercaptobenzothiazole

Overview

Description

6-Fluoro-2-mercaptobenzothiazole is a chemical compound with the molecular formula C7H4FNS2. It has a molecular weight of 185.24 .

Synthesis Analysis

The synthesis of 2-mercaptobenzothiazole derivatives, which includes 6-Fluoro-2-mercaptobenzothiazole, can be achieved through various methods. The industrial route involves the high-temperature reaction of aniline and carbon disulfide in the presence of sulfur . Another traditional route is the reaction of 2-aminothiophenol and carbon disulfide .Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-mercaptobenzothiazole consists of a benzothiazole ring with a fluorine atom at the 6th position and a sulfur atom at the 2nd position .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tool for the design of a wide variety of aromatic azoles . Alkylation of 2-mercaptobenzothiazole with benzyl halogenides and oxidation of the formed sulfides by KMnO4 in the presence of FeCl3 catalyst to sulfones was realized in two different ways: in two separate steps with isolation of intermediate sulfides or in one-pot reaction .Physical And Chemical Properties Analysis

6-Fluoro-2-mercaptobenzothiazole has a density of 1.5±0.1 g/cm3, a boiling point of 286.1±32.0 °C at 760 mmHg, and a flash point of 126.8±25.1 °C .Scientific Research Applications

6-Fluoro-2-mercaptobenzothiazole: A Comprehensive Analysis:

Antibacterial Applications

6-Fluoro-2-mercaptobenzothiazole has shown promise in antibacterial applications. Studies have indicated that benzothiazole derivatives exhibit significant activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with some compounds displaying comparable activity to standard drugs like streptomycin and ampicillin .

Anti-inflammatory and Antioxidant Properties

Compounds synthesized from 6-Fluoro-2-mercaptobenzothiazole have demonstrated anti-inflammatory and antioxidant activities. These properties make it a valuable compound for research in treatments for inflammation-related conditions and oxidative stress .

Vulcanization of Rubber

Although not specific to 6-Fluoro-2-mercaptobenzothiazole, its close relative 2-Mercaptobenzothiazole is widely used in the sulfur vulcanization of rubber, suggesting potential applications for 6-Fluoro derivatives in material science .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for synthesizing various heterocyclic compounds with diverse biological activities. This includes the creation of benzothiazole and oxadiazole heterocycles with potential pharmaceutical applications .

Safety and Hazards

6-Fluoro-2-mercaptobenzothiazole may pose certain hazards. It is very toxic to aquatic life with long-lasting effects . The IARC Monographs classified MBT, a related compound, as probably carcinogenic to humans (Group 2A) based on limited evidence of carcinogenicity in humans that it causes bladder cancer, and sufficient evidence of carcinogenicity in experimental animals .

Future Directions

Benzothiazoles, including 6-Fluoro-2-mercaptobenzothiazole, are of great interest due to their wide range of biological activities and medicinal applications . They are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests potential future directions in the development of new drugs and materials based on the benzothiazole moiety.

Mechanism of Action

Target of Action

6-Fluoro-2-mercaptobenzothiazole, also known as 6-Fluorobenzo[d]thiazole-2(3H)-thione, is a derivative of benzothiazole . Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

The interaction of 6-Fluoro-2-mercaptobenzothiazole with its targets leads to the inhibition of these enzymes, thereby disrupting the normal functioning of the bacterial cell . This results in the bactericidal or bacteriostatic effect of the compound.

Biochemical Pathways

The inhibition of these enzymes by 6-Fluoro-2-mercaptobenzothiazole affects various biochemical pathways within the bacterial cell. For instance, the inhibition of DNA gyrase prevents the supercoiling of DNA, which is essential for DNA replication . Similarly, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, which are crucial for DNA and RNA synthesis .

Pharmacokinetics

The compound’s molecular weight of 18524 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The molecular and cellular effects of 6-Fluoro-2-mercaptobenzothiazole’s action include the disruption of DNA replication and the inhibition of protein synthesis, leading to the death of the bacterial cell .

properties

IUPAC Name |

6-fluoro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZVUKOOUHIRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372008 | |

| Record name | 6-Fluoro-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80087-71-4 | |

| Record name | 6-Fluoro-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80087-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

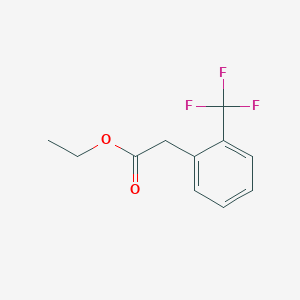

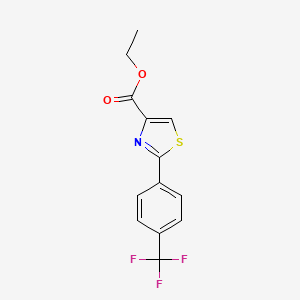

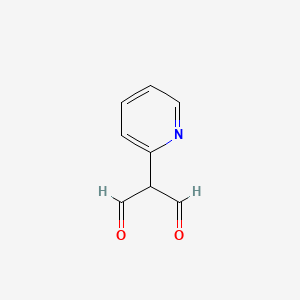

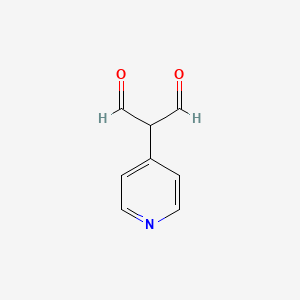

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

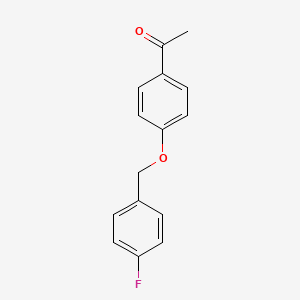

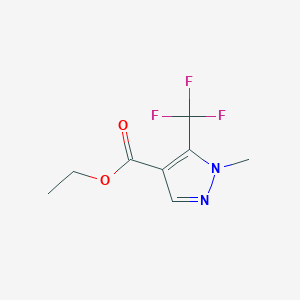

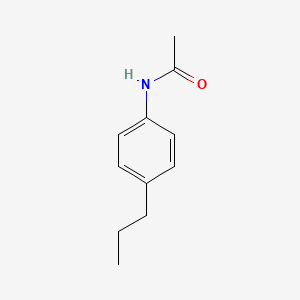

Feasible Synthetic Routes

Q & A

Q1: Why is 6-fluoro-2-mercaptobenzothiazole of interest in the development of anticancer agents?

A1: While 6-fluoro-2-mercaptobenzothiazole itself is not cytotoxic, it exhibits promising anticancer activity when complexed with ruthenium. The study found that a ruthenium complex (H1) containing 6-fluoro-2-mercaptobenzothiazole as a ligand demonstrated significant activity against A2780 and KB cancer cell lines []. This suggests that incorporating this specific ligand into the ruthenium complex significantly enhances its anticancer properties.

Q2: How does the fluorine substitution on the benzothiazole ring affect the anticancer activity of the ruthenium complex?

A2: The research highlights that substituting hydrogen atoms with fluorine atoms in the aromatic heterocyclic ligands, like 6-fluoro-2-mercaptobenzothiazole, has a positive impact on the anticancer activity of the ruthenium complexes []. While the exact mechanism is not fully elucidated in this study, it suggests that the fluorine substitution might influence the complex's interaction with biological targets or alter its cellular uptake and distribution, ultimately leading to enhanced efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)